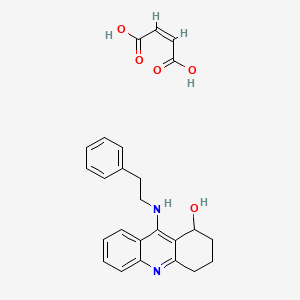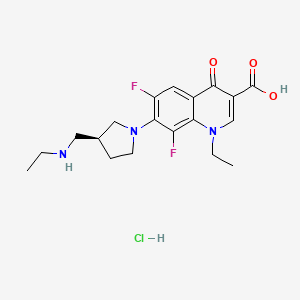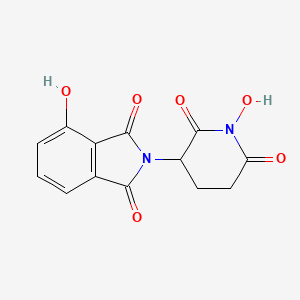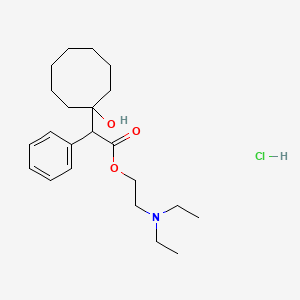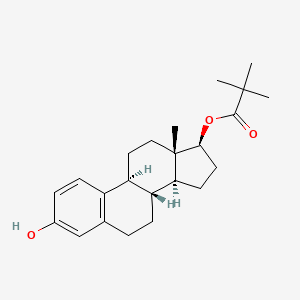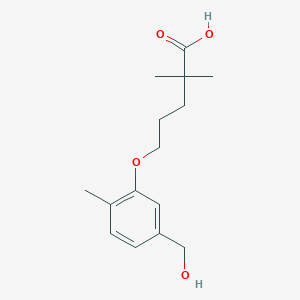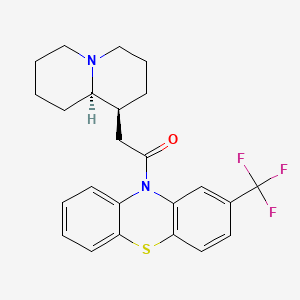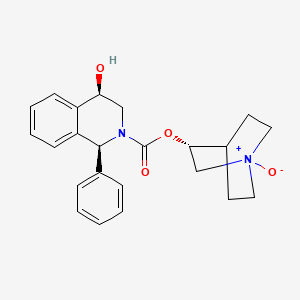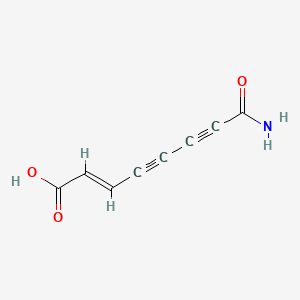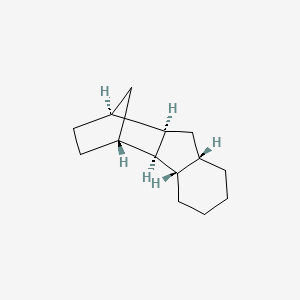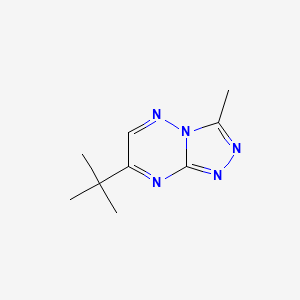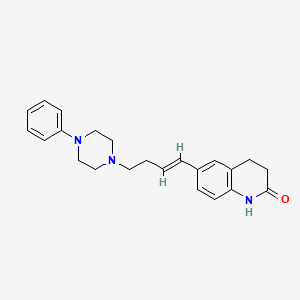
6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is a complex organic compound that features a piperazine ring, a phenyl group, and a butenyl chain attached to a dihydrocarbostyril core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril typically involves the coupling of a phenyl piperazine derivative with a butenyl-substituted dihydrocarbostyril. The reaction conditions often require a polar aprotic solvent and a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or halogen substituents.
Scientific Research Applications
6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.
Mechanism of Action
The mechanism by which 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and phenyl group can interact with specific binding sites, while the butenyl chain and dihydrocarbostyril core may influence the compound’s overall conformation and reactivity . These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides: These compounds share the phenyl piperazine moiety and have shown antibacterial and anticancer activities.
N-(Substituted-Phenyl)-3-(4-Phenyl-1-Piperazinyl)Propanamides: These compounds also feature the phenyl piperazine structure and have been studied for their enzyme inhibitory properties.
Uniqueness
6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is unique due to its specific combination of functional groups and structural features. The presence of the butenyl chain and dihydrocarbostyril core distinguishes it from other phenyl piperazine derivatives, potentially leading to different biological activities and applications.
Properties
CAS No. |
80834-58-8 |
|---|---|
Molecular Formula |
C23H27N3O |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
6-[(E)-4-(4-phenylpiperazin-1-yl)but-1-enyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C23H27N3O/c27-23-12-10-20-18-19(9-11-22(20)24-23)6-4-5-13-25-14-16-26(17-15-25)21-7-2-1-3-8-21/h1-4,6-9,11,18H,5,10,12-17H2,(H,24,27)/b6-4+ |
InChI Key |
LMCXNHCNKDRPES-GQCTYLIASA-N |
Isomeric SMILES |
C1CC(=O)NC2=C1C=C(C=C2)/C=C/CCN3CCN(CC3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C=CCCN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


